molecular formula C10H18N4O2 B13629565 2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid

2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B13629565
M. Wt: 226.28 g/mol
InChI Key: QQMSMDCSFNGOIO-UHFFFAOYSA-N
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Description

2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of a suitable precursor with aminoguanidine hydrochloride under microwave irradiation. The process begins with the preparation of N-guanidinosuccinimide, which then reacts with amines to form the desired product . The reaction conditions often include the use of succinic anhydride and a variety of amines, with the choice of pathway depending on the nucleophilicity of the amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen or add hydrogen.

    Substitution: This compound can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the modulation of metabolic processes and signal transduction pathways .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

2-amino-4-(3,5-diethyl-1,2,4-triazol-1-yl)butanoic acid

InChI

InChI=1S/C10H18N4O2/c1-3-8-12-9(4-2)14(13-8)6-5-7(11)10(15)16/h7H,3-6,11H2,1-2H3,(H,15,16)

InChI Key

QQMSMDCSFNGOIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CC)CCC(C(=O)O)N

Origin of Product

United States

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